

An In-depth Technical Guide to the Physicochemical Properties of Furylacrylic Acid

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Compound of Interest

Compound Name: *Furylacrylic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylacrylic acid, a derivative of furan and acrylic acid, serves as a versatile building block in organic synthesis.^[1] Its unique chemical structure, featuring a furan ring conjugated with a carboxylic acid, imparts a range of interesting physicochemical properties that are crucial for its application in medicinal chemistry, polymer science, and materials research.^[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-furyl)acrylic acid, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The physicochemical properties of **furylacrylic acid** are summarized in the tables below. These parameters are essential for understanding its behavior in various solvents and biological systems, which is a critical aspect of drug design and development.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₆ O ₃	[2]
Molecular Weight	138.12 g/mol	[2]
Appearance	White to off-white crystalline powder or needles	[2]
Melting Point	139-141 °C	
Boiling Point	286 °C	
Density	1.28 g/cm ³	[1]

Solubility Profile

Solvent	Solubility	Reference
Water	Moderately soluble	[1]
Ethanol	Soluble	[1]
Methanol	Soluble	
Acetone	Soluble	
Dichloromethane	Soluble	
Diethyl Ether	Soluble	

Acidity

Parameter	Value	Reference
pKa	~4.39 (Predicted)	[3]

Experimental Protocols

Detailed and accurate determination of physicochemical properties is fundamental in chemical research. The following sections provide detailed methodologies for key experiments related to **furylacrylic acid**.

Synthesis of 3-(2-Furyl)acrylic Acid

A common and efficient method for the synthesis of 3-(2-furyl)acrylic acid is the Knoevenagel condensation of furfural with malonic acid in the presence of a basic catalyst like pyridine.^{[4][5]}

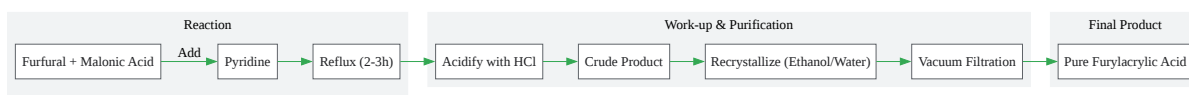
Materials:

- Furfural
- Malonic acid
- Pyridine
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol
- Activated charcoal
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beakers
- Erlenmeyer flasks
- Büchner funnel and flask
- Filter paper

- pH paper or meter

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furfural and malonic acid in equimolar amounts.
- **Addition of Catalyst:** Add pyridine as a catalyst to the reaction mixture.
- **Reaction:** Heat the mixture to reflux with constant stirring for 2-3 hours.
- **Work-up:** After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the crude **furylacrylic acid**.
- **Purification:** The crude product can be purified by recrystallization from hot water or an ethanol-water mixture. The use of activated charcoal can help to decolorize the solution.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with cold water, and dry in a vacuum oven.



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Synthesis and Purification of **Furylacrylic Acid**

Determination of Solubility

The solubility of **furylacrylic acid** can be determined qualitatively and quantitatively.

Qualitative Method:

- Add approximately 10-20 mg of **furylacrylic acid** to 1 mL of the desired solvent in a test tube.
- Vigorously shake the test tube for 1-2 minutes.
- Visually inspect the solution for any undissolved solid. The compound is considered soluble if no solid particles are visible.

Quantitative Method (Shake-Flask Method):

- Prepare a saturated solution of **furylacrylic acid** in the chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed flask.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Carefully filter the saturated solution to remove any undissolved solid.
- Determine the concentration of **furylacrylic acid** in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a weak acid like **furylacrylic acid**.^{[6][7]}

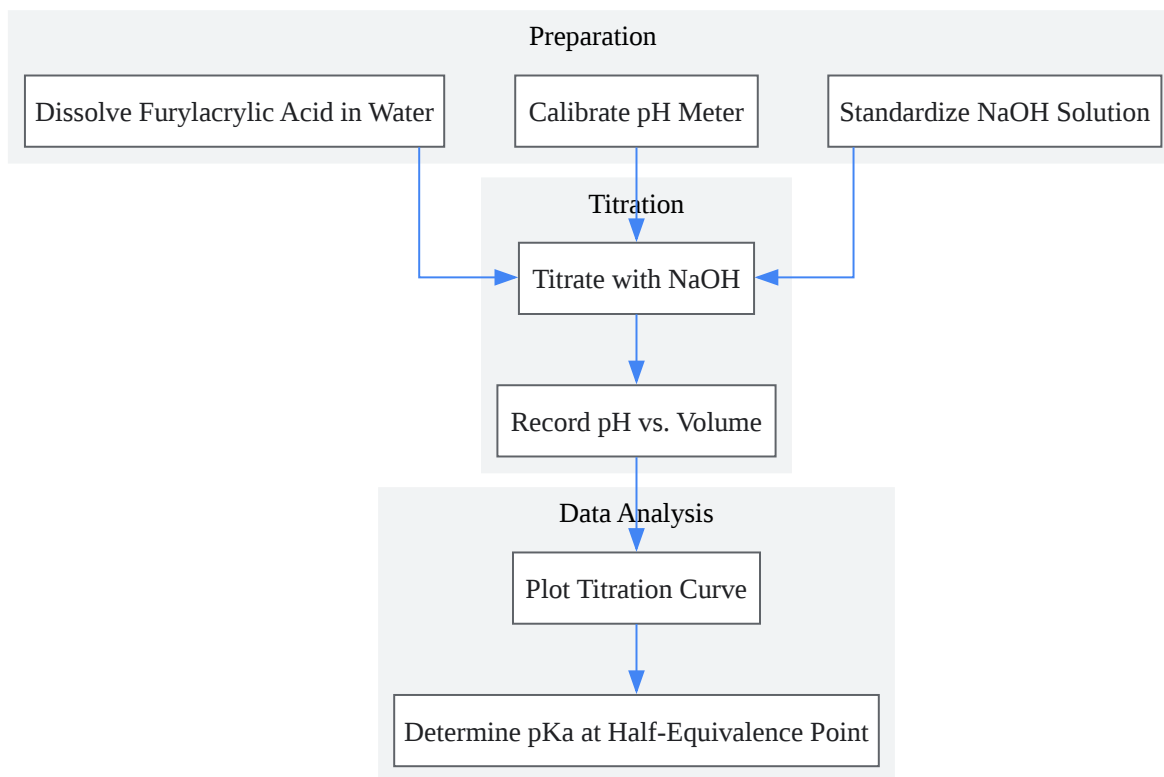
Materials:

- **Furylacrylic acid**
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a combination electrode
- Buret

- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Sample Preparation: Accurately weigh a known amount of **furylacrylic acid** and dissolve it in a known volume of deionized water in a beaker.
- Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
- Titration: Titrate the **furylacrylic acid** solution with the standardized NaOH solution, adding the titrant in small increments.
- Data Collection: Record the pH of the solution after each addition of NaOH.
- Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steep rise in the titration curve.^{[8][9]}



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Workflow for pKa Determination by Potentiometric Titration

Spectral Properties

Spectroscopic data is invaluable for the structural elucidation and characterization of **furylacrylic acid**.

- ^1H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.

- **Infrared (IR) Spectroscopy:** The IR spectrum shows characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretches of the furan ring and the acrylic moiety.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum exhibits absorption maxima corresponding to the electronic transitions within the conjugated system of the molecule. This property is particularly useful for quantitative analysis and for pKa determination.^{[10][11][12][13]}

Biological and Medicinal Significance

While **furylacrylic acid** itself is primarily a synthetic intermediate, the furan scaffold is present in numerous biologically active compounds.^[14] Derivatives of **furylacrylic acid** have been investigated for a range of pharmacological activities. Its structural similarity to other naturally occurring phenolic acids, such as ferulic acid, suggests potential for antioxidant and other biological activities.^[15] Further research into the biological properties of **furylacrylic acid** and its derivatives could uncover novel therapeutic applications.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **furylacrylic acid**, along with robust experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this versatile compound in their scientific endeavors.

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